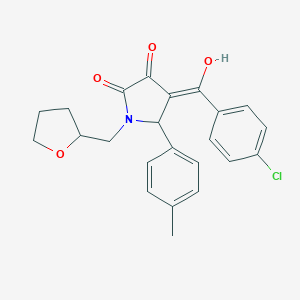
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide, also known as BAY 11-7082, is a small molecule inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of immune response, inflammation, and cell survival. BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 acts as an inhibitor of NF-κB signaling pathway by blocking the activation of inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. IκB proteins are responsible for the sequestration of NF-κB in the cytoplasm, and their degradation leads to the translocation of NF-κB to the nucleus, where it activates the transcription of target genes involved in immune response, inflammation, and cell survival.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor alpha (TNF-α). It has also been shown to inhibit the activation of immune cells, such as T cells, B cells, and macrophages. In cancer, N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has several advantages and limitations for lab experiments. Its small size and low molecular weight make it easy to handle and administer in vitro and in vivo. Its specificity for NF-κB signaling pathway makes it a valuable tool for studying the role of NF-κB in various diseases. However, its potency and selectivity for IKK complex can vary depending on the cell type and experimental conditions, which can affect the interpretation of the results. Its potential toxicity and off-target effects should also be taken into consideration when designing experiments.
未来方向
Several future directions can be explored in the study of N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders, cardiovascular diseases, and infectious diseases. Another direction is to develop more potent and selective inhibitors of NF-κB signaling pathway based on the structure of N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082. Additionally, the combination of N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 with other drugs or therapies can be explored to enhance its therapeutic efficacy and reduce its potential toxicity.
合成方法
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-2-methylphenylamine with 4-(2-ethoxyethoxy)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the corresponding amide. The amide is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is finally reacted with 4-(2-ethoxyethoxy)aniline in the presence of a base such as triethylamine to yield N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082.
科学研究应用
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking NF-κB signaling pathway. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In autoimmune disorders, N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has been shown to inhibit the activation of immune cells and reduce the production of autoantibodies.
属性
产品名称 |
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide |
|---|---|
分子式 |
C18H20ClNO3 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C18H20ClNO3/c1-3-22-11-12-23-15-9-7-14(8-10-15)18(21)20-17-6-4-5-16(19)13(17)2/h4-10H,3,11-12H2,1-2H3,(H,20,21) |
InChI 键 |
QGEMTSSBDMUVPH-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C |
规范 SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)



![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266897.png)

![3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B266900.png)